molecular formula C21H29N3O3 B1381860 Ma-chminaca CAS No. 1971007-96-1

Ma-chminaca

Cat. No. B1381860
M. Wt: 371.5 g/mol
InChI Key: CRGGXDSTBHQLKJ-SFHVURJKSA-N
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Description

MA-CHMINACA is an indazole-based synthetic cannabinoid . It is a potential derivative with a replacement of a terminal amide NH2 and a hydroxyl group . It is also an analog of AB-CHMINACA metabolite M2 with the hydroxyl moiety replaced with a methyl ester group .


Molecular Structure Analysis

The molecular formula of MA-CHMINACA is C21H29N3O3 . The exact mass is 371.22 and the molecular weight is 371.480 . The IUPAC name is methyl (2 S )-2- [ [1- (cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate .


Chemical Reactions Analysis

For many synthetic cannabinoids, the parent compound is not detectable in biological samples after intake, making the detection of metabolites the only way to prove consumption . Biotransformations mainly occurred at the cyclohexylmethyl tail of the compound, as also observed with structural analogs’ metabolism . Minor reactions also occurred at the tert -butyl chain .

Scientific Research Applications

Clinical Toxicology Research

Research in clinical toxicology involves developing analytical methods to confirm the intake of synthetic cannabinoids like Ma-chminaca . These methods are crucial for identifying and treating adverse events caused by these substances .

Forensic Analysis

Forensic programs utilize advanced detection techniques to identify Ma-chminaca in biological matrices such as blood, urine, and hair. This aids in legal investigations related to its use .

Chemical Analysis Development

Scientists develop liquid chromatography tandem mass spectrometry methods to accurately identify and quantitate synthetic cannabinoid metabolites in urine samples .

Safety And Hazards

MA-CHMINACA is a new synthetic cannabinoid with high potency and many reported adverse events and fatalities . The physiological and toxicological properties of this compound are not known . This product is intended for forensic and research applications .

Future Directions

The detection of synthetic cannabinoids in biological specimens is critical . This work highlights the use of new techniques, such as high-resolution mass spectrometry, to avoid the use of previous standards and to monitor new trends in the drug market . Further studies on MA-CHMINACA metabolism are needed .

properties

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGGXDSTBHQLKJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344891
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ma-chminaca

CAS RN

1971007-96-1
Record name Ma-chminaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MA-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
KF Alvarez Heredia - 2017 - academicworks.cuny.edu
… After MA-Chminaca was identified as a possible synthetic cannabinoid, the fragmentation … found to be the same as those found in MA-Chminaca. A mass difference was found due to the …
Number of citations: 1 academicworks.cuny.edu
C Hess, L Krueger, M Unger… - Drug testing and …, 2017 - Wiley Online Library
Information about stability of synthetic cannabinoids is important to give recommendations for storage conditions in cases in which use of synthetic cannabinoids is suspected. In this …
C Hess, J Murach, L Krueger… - Drug testing and …, 2017 - Wiley Online Library
The Internet is flooded with steadily changing synthetic cannabinoids in `Spice` products. In routine forensic work, it is difficult to keep the analytical methods for the detection of these …
S Akamatsu, M Yoshida - Journal of Mass Spectrometry, 2016 - Wiley Online Library
This study described a fragmentation pattern of 21 synthetic cannabinoids with an isopropyl group or a tert‐butyl group by electron impact ionization quadrupole mass spectrometry and …
CT Schoeder, C Hess, B Madea, J Meiler, CE Müller - Forensic toxicology, 2018 - Springer
Purpose In the present study we characterized a series of synthetic cannabinoids containing various heterocyclic scaffolds that had been identified as constituents of “Spice”, a …
Number of citations: 98 link.springer.com
F Gaunitz, T Kieliba, M Thevis… - Drug testing and …, 2020 - Wiley Online Library
This article comprises the development and validation of a protocol for the qualitative analysis of 61 phase I synthetic cannabinoid metabolites in urine originating from 29 synthetic …
AJ Krotulski, ALA Mohr, BK Logan - Journal of Analytical …, 2020 - academic.oup.com
Synthetic cannabinoids pose significant threats to public health and safety, as their implications in overdose and adverse events continue to arise in United States and around the world. …
Number of citations: 44 academic.oup.com
T Cooman, S Bell - Rapid Communications in Mass …, 2019 - Wiley Online Library
Rationale N‐(1‐Amino‐1‐oxo‐3‐phenylpropan‐2‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole‐3‐carboxamine (PX‐1), N‐(1‐amino‐1‐oxo‐3‐phenylpropan‐2‐yl)‐1‐(5‐fluoropentyl)‐1H‐…
POM Gundersen, S Broecker, L Slørdal… - Forensic science …, 2020 - Elsevier
… -AB-PFUPPYCA (#5), AB-BICA (#9 and 10) and MA-CHMINACA (#20). 5-fluoro-AB-PINACA N-(4-… MA-CHMINACA 2014 2.86 No, synthetic cannabinoid with RT under 5 min is not likely …
Number of citations: 26 www.sciencedirect.com
F Franz, H Jechle, V Angerer, M Pegoro… - Analytica Chimica …, 2018 - Elsevier
Since the first detection of synthetic cannabinoids (SCs) in so-called ‘legal high’ products (eg ‘Spice’) sold as legal alternatives to marihuana, the rapid development of this class of …
Number of citations: 39 www.sciencedirect.com

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